molecular formula C9H11BrO B2595638 1-Bromo-2-ethyl-4-methoxybenzene CAS No. 34881-44-2

1-Bromo-2-ethyl-4-methoxybenzene

Cat. No.: B2595638
CAS No.: 34881-44-2
M. Wt: 215.09
InChI Key: OJGXNQVFIXZTSA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-ethyl-4-methoxyphenol when hydroxide is the nucleophile.

    Oxidation: Products include 2-ethyl-4-methoxybenzoic acid or 2-ethyl-4-methoxybenzaldehyde.

    Reduction: The major product is 2-ethyl-4-methoxybenzene.

Scientific Research Applications

1-Bromo-2-ethyl-4-methoxybenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-ethyl-4-methoxybenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

Comparison with Similar Compounds

  • 1-Bromo-4-ethyl-2-methoxybenzene
  • 2-Bromoanisole
  • 4-Bromoanisole

Uniqueness: 1-Bromo-2-ethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both an ethyl and a methoxy group in specific positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

1-bromo-2-ethyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGXNQVFIXZTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34881-44-2
Record name 1-bromo-2-ethyl-4-methoxybenzene
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